

# Application Notes and Protocols: AZD4694 PET Imaging in Mild Cognitive Impairment Studies

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]AZD4694, also known as [18F]NAV4694 or Flutafuranol, is a second-generation positron emission tomography (PET) radioligand with high affinity and specificity for amyloid- $\beta$  (A $\beta$ ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2][3][4] Structurally similar to [11C]Pittsburgh compound B (PiB), AZD4694 offers the advantage of a longer radioactive half-life (110 minutes), enabling centralized manufacturing and distribution to PET centers without a cyclotron.[1][2] This tracer exhibits favorable imaging characteristics, including lower white matter binding compared to some other fluorinated amyloid tracers, which facilitates easier visual interpretation of scans.[1][5][6] These properties make [18F]AZD4694 a valuable tool for the in vivo quantification of cerebral A $\beta$  burden, particularly in the early stages of AD, such as Mild Cognitive Impairment (MCI).[2][5] Amyloid PET imaging with tracers like AZD4694 is increasingly used in clinical trials for enrollment and monitoring treatment response.[1]

This document provides detailed application notes and protocols for the use of [18F]**AZD4694** PET imaging in studies involving participants with Mild Cognitive Impairment.

## **Quantitative Data Summary**



The following tables summarize key quantitative data from studies utilizing [18F]**AZD4694** PET in cohorts that include individuals with MCI. Standardized Uptake Value Ratios (SUVRs) are a common semi-quantitative measure of tracer uptake, typically calculated using the cerebellar gray matter as a reference region due to its low amyloid plaque density.[1][4]

Table 1: Global Cortical [18F]AZD4694 SUVR in Different Diagnostic Groups

Diagnostic Group	Mean Global Cortical SUVR (± SD)	Study
Healthy Controls (HC)	1.27 ± 0.22	Rowe et al., 2013[5]
Mild Cognitive Impairment (MCI)	1.97 ± 0.66	Rowe et al., 2013[5]
Alzheimer's Disease (AD)	2.41 ± 0.45	Rowe et al., 2013[5]
Frontotemporal Dementia (FTD)	1.26 ± 0.11	Rowe et al., 2013[5]
Cognitively Unimpaired (CU) - Young	1.14 ± 0.09	Therriault et al., 2021[1]

Table 2: Longitudinal Changes in [18F]AZD4694 SUVR



Participant Group	Baseline Amyloid Status	Mean Annual Change in Global SUVR	Study
Cognitively Unimpaired (CU)	Amyloid-Negative	Modest increases in medial prefrontal, posterior cingulate, and precuneus cortices	Therriault et al., 2023[2]
Cognitively Unimpaired (CU)	Amyloid-Positive	Higher annual SUVR increases compared to amyloid-negative CU	Therriault et al., 2023[2][3][7]
Mild Cognitive Impairment (MCI)	Amyloid-Positive	Modest accumulation in lateral temporal, orbitofrontal, and precuneus cortical regions	Therriault et al., 2023[2]
Alzheimer's Disease (AD) Dementia	Amyloid-Positive	Modest accumulation in precuneus, occipital cortex, anterior cingulate, and motor cortices	Therriault et al., 2023[2]

Table 3: Proposed [18F]AZD4694 SUVR Thresholds for Amyloid Positivity

Method	Optimal SUVR Cutoff	Study
Gaussian Mixture Modeling	1.55	Therriault et al., 2021[1][6]
ROC Curve (Visually Positive vs. Negative)	1.56	Therriault et al., 2021[8]
ROC Curve (CSF Aβ42/Aβ40 Ratio)	1.51	Therriault et al., 2021[1][6]



### **Experimental Protocols**

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results across different research studies.

### **Participant Recruitment and Diagnosis**

- Inclusion Criteria for MCI: Participants are typically diagnosed with MCI based on established clinical criteria, such as those proposed by Petersen et al.[6] This generally includes:
  - A subjective memory complaint, preferably corroborated by an informant.
  - Objective cognitive impairment in one or more domains.
  - · Largely intact activities of daily living.
  - Not demented.
- Clinical Assessments: A comprehensive clinical and neuropsychological evaluation should be performed, including tools like the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating (CDR) scale.[1][2]
- Exclusion Criteria: Common exclusion criteria include significant cerebrovascular disease, major depression, or other neurological or psychiatric conditions that could account for the cognitive impairment.[9]

#### [18F]AZD4694 PET Imaging Protocol

- Radiotracer Administration: A target dose of 185 MBq (± 10%) of [18F]AZD4694 is administered as a smooth bolus intravenous injection.[10]
- Image Acquisition:
  - Dynamic PET data is acquired for a total of 93 minutes.[10]
  - A typical scanning window for static SUVR calculations is 40-70 minutes post-injection.[11]
     Some studies have used a 51-63 minute window for "late ratio" SUVR.[12]



- Data is often reconstructed into multiple frames to allow for kinetic analysis if desired (e.g., 10s x 9, 15s x 2, 20s x 3, 30s x 4, 60s x 4, 180s x 4, 360s x 12).[10]
- Image Reconstruction: Images are commonly reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[11]

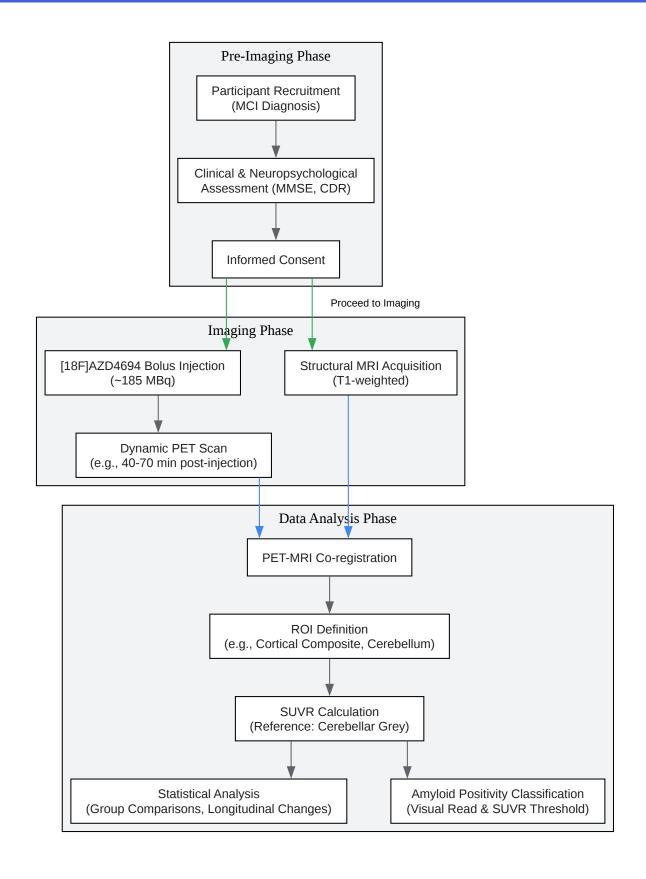
### **Image Processing and Analysis**

- Structural MRI: A high-resolution structural MRI (e.g., T1-weighted) is acquired for each
  participant to allow for co-registration with the PET data and for anatomical delineation of
  regions of interest (ROIs).
- Image Pre-processing:
  - PET frames are co-registered and motion-corrected.
  - The structural MRI is co-registered to the PET image.
  - The MRI is segmented to define cortical and subcortical ROIs.
- SUVR Calculation:
  - The cerebellar gray matter is used as the reference region.[1][4]
  - A global cortical SUVR is calculated by averaging the SUVR from several cortical regions, such as the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.
  - SUVR is calculated as (Mean uptake in ROI) / (Mean uptake in reference region).
- Determination of Amyloid Positivity: While visual assessment by trained raters is common, quantitative thresholds are valuable for reducing variability.[1][6] A global cortical SUVR of approximately 1.55 is a well-supported threshold for classifying individuals as amyloidpositive.[1][4]

#### **Visualizations**

## **Experimental Workflow for AZD4694 PET in MCI Studies**



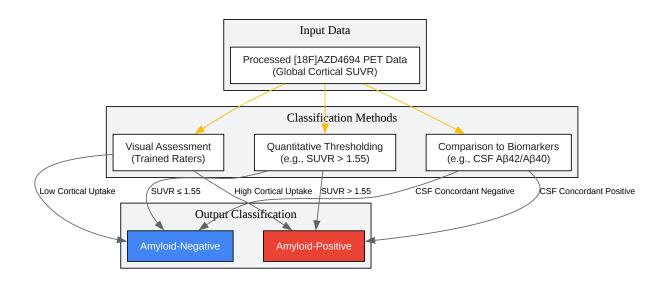


Click to download full resolution via product page

Caption: Workflow for [18F]AZD4694 PET imaging studies in MCI.



# Logical Relationship for Amyloid Positivity Classification



Click to download full resolution via product page

Caption: Methods for classifying amyloid status using [18F]AZD4694 PET.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET PMC [pmc.ncbi.nlm.nih.gov]







- 3. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AZD4694 PET Imaging in Mild Cognitive Impairment Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673488#azd4694-pet-imaging-in-mild-cognitive-impairment-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com